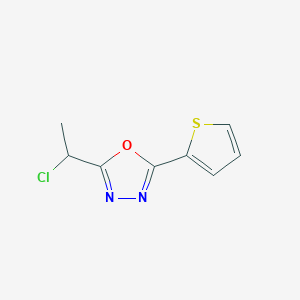

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5(9)7-10-11-8(12-7)6-3-2-4-13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHQJNCNBUTPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237000 | |

| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854357-49-6 | |

| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: New derivatives with different functional groups replacing the chloroethyl group.

Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

Reduction Products: Dihydrothiophenes or other reduced forms of the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, as anticancer agents . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study synthesized several oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating promising results for compounds similar to this compound .

Antimicrobial Properties

Oxadiazoles are also known for their antimicrobial properties . The presence of the thiophene ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been investigated in various studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene moieties can enhance charge transport properties, leading to improved device performance .

Polymer Chemistry

In polymer chemistry, oxadiazole-containing polymers exhibit enhanced thermal stability and mechanical properties. The synthesis of copolymers incorporating this compound can lead to materials with tailored properties for advanced applications such as coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby disrupting their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations :

- Thiophene vs.

- Halogen Effects : Bromine (as in 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) increases molecular weight and lipophilicity, which correlates with improved antimicrobial activity . Chlorine in the chloroethyl group may enhance electrophilicity, influencing reactivity in substitution reactions .

Table 2: Bioactivity Profiles of Selected Oxadiazoles

Key Findings :

- Antimicrobial Activity : The 4-bromobenzyl derivative shows moderate antimicrobial activity, while sulfone-containing analogs exhibit superior antibacterial potency, highlighting the role of electron-withdrawing groups in enhancing bioactivity .

Biological Activity

2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to compile and analyze the available literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole core exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, a library of oxadiazole derivatives was tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), showing significant cytotoxic effects .

- Antimicrobial Activity : Compounds with the 1,3,4-oxadiazole structure have demonstrated antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making them potential candidates for antibiotic development .

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase I. The interaction with these enzymes was confirmed through molecular docking studies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Antiproliferative Effects : A study explored the structure-activity relationship (SAR) of newly synthesized oxadiazole derivatives. It found that certain compounds exhibited significant cytotoxicity in vitro against multiple cancer cell lines. The IC50 values for some derivatives were lower than those of standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : Research indicated that some oxadiazole derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3. This suggests a mechanism where these compounds not only inhibit cell division but also promote programmed cell death .

- Antimicrobial Studies : A comprehensive review on 1,3,4-oxadiazole derivatives reported their effectiveness against Mycobacterium bovis BCG, highlighting their potential in treating tuberculosis . The binding affinity to critical enzymes was assessed through molecular docking studies.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | < 10 µM | Topoisomerase I inhibition |

| Anticancer | HeLa | < 15 µM | Induction of apoptosis |

| Antimicrobial | Mycobacterium bovis BCG | Effective at low concentrations | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole?

- Methodology : A common approach involves cyclization of acid hydrazides with chloroacetic acid derivatives in phosphorus oxychloride (POCl₃). For example, refluxing chloroacetic acid (1.2 eq) with a thiophene-containing acid hydrazide (1 eq) in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc) .

- Key Steps : Monitor reaction progression using TLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the structure and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., δ 5.09 ppm for CH₂Cl in oxadiazole; thiophene protons at δ 7.29–7.97 ppm) .

- IR Spectroscopy : Detect C-Cl (650–800 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .

- Chromatography : Use TLC or HPLC with a polar/non-polar solvent system (e.g., 7:1 n-hexane:EtOAc) to confirm purity .

Q. What are the reactivity trends of the 1,3,4-oxadiazole core in this compound?

- Substitution Reactions : The chlorinated ethyl group undergoes nucleophilic substitution (e.g., with piperazine derivatives to form analogs like 8a-c) .

- Electrophilic Aromatic Substitution : The thiophene moiety can react at the 5-position due to electron-rich sulfur .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Methodology : Use software like AutoDock Vina to model interactions with target proteins (e.g., VEGFR-2 kinase). Focus on hydrogen bonding (oxadiazole N-atoms) and hydrophobic interactions (thiophene/chloroethyl groups) .

- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with known inhibitors and validate via in vitro kinase assays .

Q. What strategies optimize bioactivity while adhering to drug-likeness criteria?

- Lipinski’s Rules : Ensure molecular weight <500, logP <5, and ≤5 H-bond donors/acceptors. Derivatives with piperazine substituents (e.g., 8a-c) improve solubility and bioavailability .

- SAR Insights : Electron-withdrawing groups (e.g., Cl) enhance CNS activity; bulky substituents on the oxadiazole may reduce cytotoxicity .

Q. How do conflicting spectral or biological data arise, and how can they be resolved?

- Case Example : Discrepancies in NMR shifts may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism in the oxadiazole ring. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Biological Replication : If in vitro activity contradicts docking predictions, re-evaluate assay conditions (e.g., ATP concentration in kinase assays) or test metabolite stability .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Optimization : Replace POCl₃ with safer cyclizing agents (e.g., SOCl₂) and optimize catalyst loading (e.g., Bleaching Earth Clay at 10 wt% in PEG-400) to enhance reproducibility .

- Purification : Switch from column chromatography to recrystallization (e.g., aqueous acetic acid) for large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.